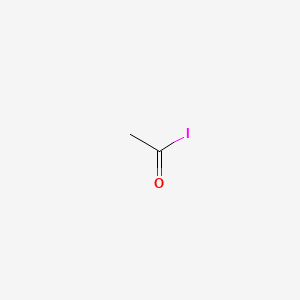
Acetyl iodide
Cat. No. B1581244
Key on ui cas rn:
507-02-8
M. Wt: 169.95 g/mol
InChI Key: LEKJTGQWLAUGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04698187
Procedure details


Examples 1-5 are repeated but using ethyl propionate, propionyl iodide and ethyl iodide in place of methyl acetate, acetyl iodide and methyl iodide, respectively. Propionic anhydride is produced in corresponding manner, with propionyl iodide also being produced in the procedures of runs 2-5.

Name
propionyl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](OCC)(=[O:4])[CH2:2][CH3:3].[C:8]([I:12])(=[O:11])[CH2:9][CH3:10].C(I)C.C(I)(=[O:18])C.CI>>[C:8]([O:11][C:1](=[O:4])[CH2:2][CH3:3])(=[O:18])[CH2:9][CH3:10].[C:8]([I:12])(=[O:11])[CH2:9][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OCC
|
Step Two
|
Name
|
propionyl iodide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)I
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)I
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
